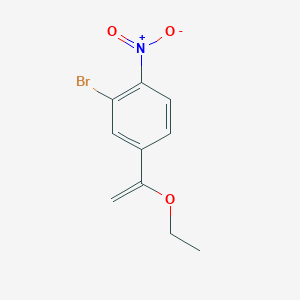

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a bromine atom, an ethoxyvinyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(1-ethoxyvinyl)-1-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The ethoxyvinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Formation of 4-(1-ethoxyvinyl)-1-nitrobenzene derivatives.

Reduction: Formation of 2-Bromo-4-(1-ethoxyvinyl)-1-aminobenzene.

Oxidation: Formation of 2-Bromo-4-(1-ethoxyvinyl)benzaldehyde or 2-Bromo-4-(1-ethoxyvinyl)benzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that may have enhanced biological properties or novel functionalities. Researchers often explore its reactivity in cross-coupling reactions, which are pivotal in the development of new materials and pharmaceuticals.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that halogenated aromatic compounds can exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Enzyme Inhibition : There is ongoing research into the ability of this compound to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several nitro-substituted aromatic compounds, including derivatives of this compound. Results indicated that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of AChE by halogenated compounds revealed that this compound exhibited promising inhibition rates compared to standard inhibitors. This finding supports further exploration into its therapeutic applications for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyvinyl group may also participate in covalent bonding with nucleophilic sites in biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-(1-ethoxyvinyl)-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.

2-Bromo-4-(1-ethoxyvinyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.

2-Bromo-4-(1-ethoxyvinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.

Uniqueness

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is unique due to the presence of both a nitro group and an ethoxyvinyl group on the benzene ring.

Activité Biologique

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a nitro-substituted aromatic compound with notable biological activities. Its unique structure, characterized by a bromine atom, an ethoxyvinyl group, and a nitro group, positions it as a potential candidate for various applications in medicinal chemistry and biological research. This article aims to explore the biological activities associated with this compound, supported by data tables and relevant case studies.

Molecular Formula: C11H12BrN2O2

CAS Number: 2167416-91-1

Molecular Weight: 285.13 g/mol

The compound's structure allows for diverse chemical reactivity, particularly in electrophilic aromatic substitution reactions, which can lead to various derivatives with altered biological properties.

Antimicrobial Activity

Nitro compounds like this compound have been documented for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. For instance, nitro derivatives such as metronidazole are known to exert their effects through similar pathways, making them effective against anaerobic bacteria and protozoa .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Metronidazole | 8 | Bacteroides fragilis |

| Chloramphenicol | 16 | Staphylococcus aureus |

Anticancer Activity

Research indicates that nitro-substituted compounds may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the nitro group is crucial for these activities, as it can interact with cellular macromolecules and influence signaling pathways related to cancer cell proliferation .

Anti-inflammatory Effects

Nitro compounds have also been studied for their anti-inflammatory properties. They can inhibit various inflammatory mediators, such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). This inhibition can lead to reduced production of pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases .

The biological activity of this compound is largely attributed to the following mechanisms:

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that bind to DNA or proteins, leading to cellular damage or modulation of enzymatic activity.

- Electrophilic Interactions: The bromine atom and ethoxyvinyl group enhance the compound's electrophilicity, allowing it to interact with nucleophilic sites in biological molecules.

- Signal Transduction Modulation: The compound may interfere with specific signaling pathways involved in inflammation and cancer progression.

Case Studies

Recent studies have highlighted the potential of nitro compounds in drug development:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzene exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .

- Another investigation reported the antimicrobial efficacy of nitro derivatives against resistant strains of bacteria, showcasing their relevance in addressing public health concerns related to antibiotic resistance .

Propriétés

IUPAC Name |

2-bromo-4-(1-ethoxyethenyl)-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-3-15-7(2)8-4-5-10(12(13)14)9(11)6-8/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHABPMYSFCGJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.